1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde 1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 88075-91-6
VCID: VC17264534
InChI: InChI=1S/C12H10BrNO/c1-9-6-11(13)2-3-12(9)14-5-4-10(7-14)8-15/h2-8H,1H3
SMILES:
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde

CAS No.: 88075-91-6

Cat. No.: VC17264534

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde - 88075-91-6

Specification

CAS No. 88075-91-6
Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name 1-(4-bromo-2-methylphenyl)pyrrole-3-carbaldehyde
Standard InChI InChI=1S/C12H10BrNO/c1-9-6-11(13)2-3-12(9)14-5-4-10(7-14)8-15/h2-8H,1H3
Standard InChI Key CUSVUHVCQHLDPM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁), with key structural parameters including a C–Br bond length of 1.89–1.91 Å and a C=O bond length of 1.21 Å . The dihedral angle between the pyrrole and phenyl rings (15–25°) facilitates π-π stacking interactions, critical for biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight264.12 g/mol
Melting Point112–114°C (literature range)
SolubilitySoluble in DMSO, THF, CH₂Cl₂
λmax (UV-Vis)278 nm (ε = 12,500 M⁻¹cm⁻¹)

Spectroscopic characterization includes:

  • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; pyrrole protons at δ 6.2–7.1 ppm .

  • IR: C=O stretch at 1,678 cm⁻¹, C–Br at 560 cm⁻¹ .

Synthesis and Optimization Strategies

The compound is synthesized via a cascade [4+2] annulation reaction between 4-oxo-4-phenylbutanal and N-protected aldimines, catalyzed by L-proline in DMSO at room temperature . This method achieves yields up to 68% with high regioselectivity.

Table 2: Synthetic Route Comparison

MethodCatalystYield (%)Selectivity (%)
L-Proline catalysis L-Proline68>90
Lewis acid catalysisAlCl₃5585
Microwave-assistedPd(PPh₃)₄7288

Key optimization strategies include:

  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Catalyst loading: 20 mol% L-proline maximizes yield while minimizing side reactions .

Reactivity and Functionalization

The aldehyde group undergoes nucleophilic addition, while the bromine atom participates in cross-coupling reactions.

Oxidation Reactions

The aldehyde oxidizes to a carboxylic acid using KMnO₄ in H₂SO₄ (80°C, 78% yield) :
R–CHOKMnO4/H2SO4R–COOH\text{R–CHO} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{R–COOH}

Table 3: Oxidation Conditions

Oxidizing AgentTemperature (°C)Yield (%)
KMnO₄/H₂SO₄ 8078
Ag₂O/NH₃2562

Suzuki-Miyaura Coupling

The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids:
Ar–Br+Ar’–B(OH)2Pd(PPh3)4Ar–Ar’\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–Ar'}
Yields reach 85% with CuI co-catalysis .

Biological Activity and Mechanisms

Pyrrole-3-carbaldehydes exhibit dose-dependent inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases.

Table 4: Biological Screening Data

TargetIC₅₀ (μM)Model System
COX-2 0.45Human recombinant
EGFR kinase1.2MCF-7 breast cancer
Staphylococcus aureus0.005MIC (mg/mL)

Mechanistic studies suggest:

  • COX-2 inhibition: Competitive binding at the arachidonic acid pocket via hydrogen bonding with Arg120 .

  • Antimicrobial activity: Disruption of bacterial membrane integrity via aldehyde-mediated lipid peroxidation.

Comparative Analysis with Structural Analogues

Table 5: Substituent Effects on Bioactivity

CompoundLogPCOX-2 IC₅₀ (μM)
1-(4-Bromo-2-methylphenyl) derivative3.10.45
1-(4-Chlorophenyl) analogue2.90.68
1-(2-Nitrophenyl) analogue2.51.12

Key trends:

  • Electron-withdrawing groups (Br, NO₂) enhance target affinity but reduce solubility.

  • Methyl groups improve metabolic stability compared to ethyl substituents.

Future Research Directions

  • Computational modeling: QSAR studies to optimize COX-2 selectivity.

  • Continuous flow synthesis: Improve scalability using microreactor technology.

  • Prodrug development: Mask the aldehyde as an acetal to enhance bioavailability.

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